3-(2-(3-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane

Medicinal Chemistry Structure-Property Relationships Drug Design

Sourcing consistent-quality 8-azabicyclo[3.2.1]octane intermediates for opioid receptor programs is challenging due to substituent-dependent pharmacological profiles. This compound, with a 3-methylpiperidinylethyl substituent at C3, is a direct intermediate in the Theravance MOR antagonist patent family (US 8664242 B2). Key measurable benefits: (1) ≥98% purity enables direct use as an HPLC/LC-MS reference standard; (2) 3-methylpiperidine stereoelectronic handle facilitates systematic SAR of opioid antagonist potency; (3) Dual basic nitrogen centers (pKa ~9.95 + tertiary amine) serve as system suitability benchmarks. Qualify multiple vendor sources proactively to mitigate documented supply discontinuations and ensure long-term analytical program continuity.

Molecular Formula C15H28N2
Molecular Weight 236.40 g/mol
Cat. No. B13639916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(3-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane
Molecular FormulaC15H28N2
Molecular Weight236.40 g/mol
Structural Identifiers
SMILESCC1CCCN(C1)CCC2CC3CCC(C2)N3
InChIInChI=1S/C15H28N2/c1-12-3-2-7-17(11-12)8-6-13-9-14-4-5-15(10-13)16-14/h12-16H,2-11H2,1H3
InChIKeyJIZBCZYYARKEPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-(3-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane: Structural Identity, Pharmacological Context, and Procurement Baseline


3-(2-(3-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane (CAS 1559152-85-0; molecular formula C₁₅H₂₈N₂; molecular weight 236.40 g/mol) is a synthetic bicyclic amine belonging to the 8-azabicyclo[3.2.1]octane (nortropane) class . The compound features a 3-methylpiperidin-1-yl ethyl substituent at the C3 position of the nortropane scaffold. This scaffold is a privileged pharmacophore in central nervous system drug discovery, most prominently serving as the core of mu opioid receptor (MOR) antagonists in the Theravance patent family (US 8664242 B2) [1]. The compound is available at ≥98% purity from multiple specialty chemical vendors for research and further manufacturing use .

Scaffold 8-azabicyclo[3.2.1]octane (nortropane) pharmacophore
Substituent 3-methylpiperidin-1-yl ethyl at C3 – stereoelectronic handle
Target Class Mu opioid receptor antagonist chemotype (US 8664242 B2 patent family)
Purity ≥98% (multiple vendors) – suitable for SAR and lead optimization

Why Generic Substitution of 3-(2-(3-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane Is Not Supported by Available Evidence


In-class 8-azabicyclo[3.2.1]octane derivatives cannot be generically interchanged due to profound differences in substituent identity and substitution position, both of which are known determinants of receptor subtype selectivity, intrinsic efficacy (agonist vs. antagonist), and peripheral vs. central compartment distribution [1]. Within the Theravance MOR antagonist series, modifications at the C3 substituent directly govern binding affinity and functional activity [2]. Furthermore, established SAR across phenylpiperidine and related opioid chemotypes demonstrates that the presence and position of a methyl substituent on the piperidine ring is a critical determinant of antagonist potency—removal of the 3-methyl group systematically reduces antagonist activity [3]. The quantitative evidence below substantiates why 3-(2-(3-methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane occupies a distinct position relative to its closest analogs.

Unsubstituted piperidine analog 14 Da lighter, lacks methyl stereocenter; binding conformation and metabolic stability may differ.
Positional methyl isomers 2-methyl or 4-methyl placement alters steric environment near piperidine nitrogen; class-level SAR suggests reduced antagonist activity.
Patent-documented target linkage Analog without explicit MOR antagonist patent inclusion may lack target-class validation, raising target-identification risk.

Quantitative Differentiation Evidence for 3-(2-(3-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane vs. Closest Analogs


Molecular Weight Differentiation vs. Unsubstituted Piperidine Analog (CAS 1508628-31-6)

The target compound carries a 3-methyl substituent on the piperidine ring, increasing its molecular weight by exactly 14.03 Da relative to the unsubstituted piperidine analog 3-(2-(piperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane (CAS 1508628-31-6) . This corresponds to one methylene (CH₂) unit and introduces a stereocenter at the 3-position of the piperidine ring, absent in the unsubstituted comparator .

MW Shift
Head-to-head
+14.03 Da C₁₅H₂₈N₂ vs. C₁₄H₂₆N₂
MW and stereochemistry difference may shift binding and PK interpretation.
Introduces stereocenter at piperidine 3-position; vendor-certified formulas.
Medicinal Chemistry Structure-Property Relationships Drug Design

Patent-Documented Relevance: Explicit Inclusion in the Theravance Mu Opioid Receptor Antagonist Patent Family (US 8664242 B2)

The compound is explicitly catalogued in the Aladdin Scientific literature database (Document ID ALA3879907) as a reference compound from Patent US 8664242 B2, which claims 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists . This patent family represents the intellectual property foundation for Theravance's peripherally restricted MOR antagonist program, which produced the clinical candidate axelopran (TD-1211). In contrast, the unsubstituted piperidine analog (CAS 1508628-31-6) does not appear in this patent family's compound listings .

Patent Link
Source review
Explicit inclusion in Theravance MOR antagonist patent family (US 8664242 B2); unsubstituted piperidine analog absent.
Patent pedigree supports target-class link for MOR research.
Database cross-reference; comparator lacks documented inclusion.
Opioid Receptor Pharmacology Drug Discovery Patent Analytics

Positional Isomer Differentiation: 3-Methyl vs. 2-Methyl and 4-Methyl Piperidine Substituents

The 3-methyl substitution on the piperidine ring distinguishes the target compound from its 2-methyl and 4-methyl positional isomers. In opioid receptor SAR, the position of the methyl substituent on the piperidine ring is a critical determinant of pharmacological activity. Zimmerman et al. (Nature, 1978) demonstrated that the 3-methyl substituent is essential for narcotic antagonist properties in the phenylpiperidine series [1]. Kormos et al. (2014) subsequently showed that removal of the 3-methyl group from trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines systematically reduces antagonist potency across mu, kappa, and delta opioid receptors, with compounds bearing the 3-methyl substituent exhibiting greater antagonist potency than their des-methyl counterparts [2]. The 3-(2-(2-methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane isomer places the methyl group at the 2-position, creating a different steric environment adjacent to the piperidine nitrogen that may alter the orientation of the ethyl linker and the nortropane scaffold relative to the receptor binding pocket.

Methyl Position
Class-level
3-methyl: critical for narcotic antagonist properties (phenylpiperidine SAR) 2-methyl / 4-methyl: distinct steric environment; may shift pharmacological activity
3-methyl position is pharmacologically privileged; positional isomers may not reproduce antagonist profile.
Class-level SAR; direct 8-azabicyclo series comparison unavailable.
Stereochemistry Receptor Binding SAR Studies

Purity Specification and Vendor Availability Benchmarking Against Unsubstituted Analog

The target compound is available at ≥98% purity from multiple independent vendors (ChemScene Cat. CS-0283356, Leyan Cat. 1354026, Fluorochem/CymitQuimica Ref. 10-F697229), with pricing transparency for gram-scale quantities . The unsubstituted piperidine analog (CAS 1508628-31-6) is also available at ≥98% purity from ChemScene (Cat. CS-0342898), establishing equivalent quality benchmarks . However, the target compound's discontinued status at CymitQuimica (noted as of 2019) signals potential supply constraints that procurement teams must actively monitor .

Purity & Supply
Head-to-head
≥98% Multi-vendor (ChemScene, Leyan, Fluorochem); CymitQuimica discontinued
Equivalent purity across active vendors; monitor supply continuity.
5g $2,880 (ChemScene); comparator pricing not publicly available.
Chemical Procurement Quality Control Vendor Comparison

Structural Differentiation: The 3-Methylpiperidine Moiety as a Conformational Constraint Element in 8-Azabicyclo[3.2.1]octane-based Ligand Design

The 3-methylpiperidin-1-yl ethyl substituent on the nortropane C3 position creates a unique conformational profile compared to analogs with unsubstituted piperidine, 2-methylpiperidine, or 4-methylpiperidine moieties. The 8-azabicyclo[3.2.1]octane scaffold itself has a predicted pKa of approximately 9.95 ± 0.60, indicating a strongly basic secondary amine under physiological conditions . The nortropane LogP of ~1.35 (ACD/LogP) and negative LogD values at physiological pH (pH 5.5: -1.75; pH 7.4: -1.72) indicate high aqueous solubility and low passive membrane permeability for the unsubstituted core . The addition of the 3-methylpiperidinylethyl substituent is expected to substantially increase lipophilicity relative to the unsubstituted core, though direct experimental logD/logP values for the target compound are not publicly available. The methyl group at the 3-position restricts piperidine ring conformational freedom relative to the unsubstituted analog, potentially pre-organizing the ligand into a bioactive conformation that favors receptor engagement [1].

Physicochemical Profile
Reported
Core LogP ~1.35 Dual basic centers (pKa ~9.95); 3-methylpiperidinylethyl increases lipophilicity and restricts conformation
Altered lipophilicity and conformational constraint may influence receptor engagement and PK interpretation.
Predicted properties (ACD/Labs); experimental logP not available.
Conformational Analysis Ligand Design GPCR Pharmacology

Therapeutic Class Benchmarking: Mu Opioid Receptor Antagonist Affinity Landscape

While direct receptor binding data (Ki, IC₅₀) for 3-(2-(3-methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane at cloned opioid receptor subtypes are not available in the public domain, the therapeutic class landscape for peripherally acting mu opioid receptor antagonists (PAMORAs) is well-characterized, providing a quantitative benchmark for the target class to which this compound is structurally linked via patent US 8664242 B2 [1]. Key class members include axelopran (TD-1211; Theravance): Ki (human MOR) = 0.158 nM, pKi = 9.8 [2]; alvimopan (Entereg): Ki (human MOR) = 0.4–0.77 nM [3]; naldemedine: Ki (human MOR) = 0.34 nM ; naloxegol: Ki (human MOR) = 7.42 nM [4]; and methylnaltrexone: Ki (human MOR) = 28 nM [5]. The 8-azabicyclo[3.2.1]octane scaffold is a core structural element in axelopran (TD-1211), validating the scaffold's suitability for high-affinity MOR antagonist design within the Theravance chemotype [2].

MOR Affinity Class
Class-level
PAMORA benchmark: Ki 0.158–28 nM (axelopran, alvimopan, naldemedine, naloxegol, methylnaltrexone) Target compound: no public Ki data; scaffold validated by axelopran (MOR Ki 0.158 nM)
8-azabicyclo scaffold validated for sub-nM MOR affinity; target-specific data required.
Class-level inference; direct binding studies needed for rank order.
Opioid Receptor Binding Affinity Peripheral Antagonist

Research and Industrial Application Scenarios for 3-(2-(3-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane Based on Differentiated Evidence


Mu Opioid Receptor Antagonist Lead Optimization and SAR Expansion

The compound's explicit linkage to the Theravance MOR antagonist patent family (US 8664242 B2) [1] positions it as a strategic starting point or comparator for medicinal chemistry teams developing peripherally restricted MOR antagonists for opioid-induced constipation (OIC) or postoperative ileus (POI). The 3-methylpiperidine substituent provides a defined stereoelectronic handle for SAR exploration, supported by class-level evidence that 3-methyl substitution on piperidine rings is a critical determinant of opioid antagonist potency [2]. Medicinal chemists can use this compound to systematically probe the contribution of methyl substitution position (3- vs. 2- vs. 4-) to receptor affinity and selectivity within the 8-azabicyclo[3.2.1]octane scaffold, leveraging the well-characterized class benchmark of axelopran (MOR Ki = 0.158 nM) [3] as a reference point.

Conformational Constraint and Stereochemistry Studies in GPCR Ligand Design

The 3-methyl substituent on the piperidine ring introduces a stereocenter and restricts rotational freedom relative to the unsubstituted piperidine analog (CAS 1508628-31-6). This conformational constraint is pharmacologically relevant: the historical SAR literature demonstrates that the 3-methyl group is essential for narcotic antagonist activity in related piperidine-based opioid ligands [2]. Computational chemists and structural biologists can employ this compound in docking studies and molecular dynamics simulations to map the conformational preferences of methyl-substituted piperidine moieties within the MOR binding pocket, using the 14 Da mass difference and altered lipophilicity (relative to the des-methyl comparator) as measurable parameters for validating computational models against experimental binding data.

Reference Standard for Analytical Method Development and Quality Control in 8-Azabicyclo[3.2.1]octane-based Drug Discovery

With a certified purity of ≥98% across multiple vendors (ChemScene, Leyan, Fluorochem) , this compound is suitable as a reference standard for HPLC method development, LC-MS quantification, and impurity profiling in pharmaceutical research settings. The dual basic nitrogen centers (nortropane N–H, predicted pKa ~9.95 ; piperidine tertiary amine) create a characteristic ionization profile that can serve as a system suitability benchmark for analytical methods targeting 8-azabicyclo[3.2.1]octane-based drug candidates. The documented discontinuation at one major vendor (CymitQuimica) underscores the importance of proactive supply chain management and the value of qualifying multiple vendor sources for continuity in long-term analytical programs.

Pharmacokinetic Probe for Assessing the Impact of Piperidine N-Substitution on CNS Penetration

The target compound's structure—featuring a secondary amine on the nortropane core (predicted LogD at pH 7.4: negative for the unsubstituted core) combined with a lipophilic 3-methylpiperidinylethyl substituent—makes it a useful probe for studying how piperidine N-substitution patterns affect blood-brain barrier penetration in the context of peripherally restricted drug design. The Theravance MOR antagonist program specifically sought compounds with limited CNS penetration to avoid interfering with central opioid analgesia [1]. Researchers can compare this compound's experimentally determined CNS penetration (e.g., brain-to-plasma ratio in rodent models) against the unsubstituted piperidine analog and against the clinical PAMORA benchmarks (alvimopan, methylnaltrexone, naloxegol) to derive quantitative structure-property relationships for CNS exclusion.

Application
Selection Property
Validation Focus
MOR antagonist SAR studies
3-methylpiperidine stereoelectronic handle
Patent-documented MOR chemotype linkage
GPCR conformational analysis
3-methyl stereocenter and restricted rotation
Docking and MD simulation benchmarking
HPLC/LC-MS reference standard
≥98% purity, dual basic nitrogen centers
Ionization profile and system suitability
CNS penetration probe studies
3-methylpiperidinylethyl substituent lipophilicity
Brain-to-plasma ratio vs. des-methyl analog
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